sodium;3-methoxy-3-oxopropane-1-sulfinate
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Overview
Description
Sodium 3-methoxy-3-oxopropane-1-sulfinate is an organic sulfur compound with the molecular formula C4H9NaO4S. It is commonly used as a reagent in organic synthesis, particularly for the conversion of aryl and benzyl halides to their corresponding sulfonimides under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 3-methoxy-3-oxopropane-1-sulfinate can be synthesized by reacting 3-methyl-1-propene-1-one with sodium bisulfite under alkaline conditions . The reaction typically involves dissolving the reactants in a suitable solvent, such as dimethyl sulfoxide (DMSO), and stirring the mixture at room temperature overnight. The product is then extracted and purified through standard organic synthesis techniques .
Industrial Production Methods
Industrial production of sodium 3-methoxy-3-oxopropane-1-sulfinate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically isolated and purified using large-scale crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Sodium 3-methoxy-3-oxopropane-1-sulfinate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with aryl and benzyl halides to form sulfonimides.
Oxidation and Reduction Reactions: It can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions
Common reagents used in reactions with sodium 3-methoxy-3-oxopropane-1-sulfinate include aryl and benzyl halides, which react under basic conditions to form sulfonimides . The reactions are typically carried out in solvents like DMSO or acetonitrile, with the addition of a base such as sodium hydroxide to facilitate the reaction .
Major Products
The major products formed from reactions involving sodium 3-methoxy-3-oxopropane-1-sulfinate are sulfonimides, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Sodium 3-methoxy-3-oxopropane-1-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which sodium 3-methoxy-3-oxopropane-1-sulfinate exerts its effects involves its ability to act as a nucleophile in substitution reactions. It reacts with electrophilic centers, such as aryl and benzyl halides, to form sulfonimides. The reaction typically proceeds through a nucleophilic substitution mechanism, where the sulfonate group attacks the electrophilic carbon, displacing the halide ion .
Comparison with Similar Compounds
Sodium 3-methoxy-3-oxopropane-1-sulfinate can be compared to other similar compounds, such as:
Sodium methanesulfinate: Another sulfonate compound used in organic synthesis.
Sodium p-toluenesulfinate: Used in similar substitution reactions to form sulfonimides.
Sodium triflinate: A sulfonate compound with applications in organic synthesis.
These compounds share similar reactivity patterns but differ in their specific applications and reactivity profiles. Sodium 3-methoxy-3-oxopropane-1-sulfinate is unique in its ability to form sulfonimides under mild conditions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
sodium;3-methoxy-3-oxopropane-1-sulfinate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4S.Na/c1-8-4(5)2-3-9(6)7;/h2-3H2,1H3,(H,6,7);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICFALDKKMHFLT-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCS(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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